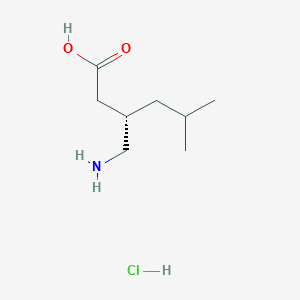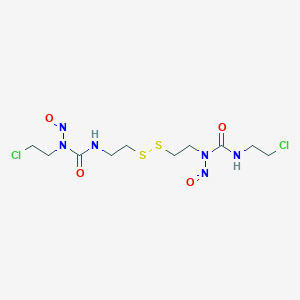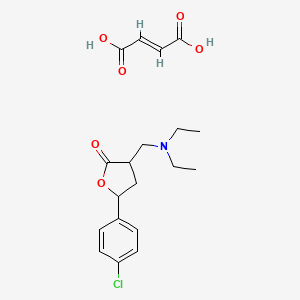
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of atoms of at least two different elements as members of its rings. The presence of sulfur and nitrogen in its structure makes it particularly interesting for research in medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5,7-dihydroxy-4-substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst such as potassium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Analyse Des Réactions Chimiques
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino and chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and chloro substituents. These interactions can lead to changes in the activity of the target molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-(1-naphthalenyl)- include:
- 4H,5H-pyrano[3,2-c]benzopyran-4-one
- 4H,5H-benzothiopyrano[4,3-b]pyran-4-one
- 1,4-dihydro-5H-benzothiopyrano[4,3-b]pyridin-4-one
These compounds share similar structural features but differ in their substituents and specific ring structures, which can lead to differences in their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
115091-82-2 |
|---|---|
Formule moléculaire |
C23H15ClN2OS |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
2-amino-9-chloro-4-naphthalen-1-yl-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C23H15ClN2OS/c24-14-8-9-20-17(10-14)22-19(12-28-20)21(18(11-25)23(26)27-22)16-7-3-5-13-4-1-2-6-15(13)16/h1-10,21H,12,26H2 |
Clé InChI |
WPNORPMASGQMFS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=C(S1)C=CC(=C3)Cl)OC(=C(C2C4=CC=CC5=CC=CC=C54)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















